Product packaging for 7,10-Dichloro-2-methylbenzo[H]quinoline(Cat. No.:CAS No. 64383-53-5)

7,10-Dichloro-2-methylbenzo[H]quinoline

Cat. No.: B14510771
CAS No.: 64383-53-5
M. Wt: 262.1 g/mol
InChI Key: MLLNDCKOUHDTSQ-UHFFFAOYSA-N
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Description

7,10-Dichloro-2-methylbenzo[H]quinoline (CAS 64383-53-5) is an organic compound with the molecular formula C 14 H 9 Cl 2 N and a molecular weight of 262.134 g/mol . This compound features a benzo[h]quinoline core structure, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The specific substitutions at the 7, 10, and 2 positions make this derivative a valuable intermediate for chemical synthesis and drug discovery research. Quinoline derivatives are of immense scientific interest, extensively investigated for their potential therapeutic applications . The core quinoline structure is a fundamental building block for developing pharmaceutical substances, and its derivatives have demonstrated significant biological activities . Notably, quinoline-based compounds have been explored as antimalarial agents (e.g., Chloroquine), anticancer drugs, antibacterial, antifungal, and anti-inflammatory compounds . Researchers can utilize this specific dichloro-methyl derivative as a key synthetic intermediate to develop and study new molecules for these and other research areas. The mechanism of action for many bioactive quinoline derivatives often involves interaction with biological targets like enzymes or DNA. For instance, some antimalarial quinolines are known to interfere with heme metabolism in the malaria parasite , while certain anticancer quinolines may act as kinase inhibitors or inducers of autophagy . The structural features of this compound provide a foundation for probing similar or novel mechanisms in various research models. This product is intended for research and manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl2N B14510771 7,10-Dichloro-2-methylbenzo[H]quinoline CAS No. 64383-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64383-53-5

Molecular Formula

C14H9Cl2N

Molecular Weight

262.1 g/mol

IUPAC Name

7,10-dichloro-2-methylbenzo[h]quinoline

InChI

InChI=1S/C14H9Cl2N/c1-8-2-3-9-4-5-10-11(15)6-7-12(16)13(10)14(9)17-8/h2-7H,1H3

InChI Key

MLLNDCKOUHDTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C(C=CC(=C32)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 7,10 Dichloro 2 Methylbenzo H Quinoline and Its Analogues

Retrosynthetic Analysis of the 7,10-Dichloro-2-methylbenzo[H]quinoline Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. For this compound, the primary disconnections involve breaking the bonds that form the quinoline (B57606) ring system. Two logical retrosynthetic pathways can be envisioned:

Pathway A: Disconnection based on classical annulation reactions. This approach involves disconnecting the pyridine (B92270) ring from the naphthalene (B1677914) core. The most common bond cleavages are at the C4-C4a and N1-C10a positions. This leads back to a dichlorinated 1-naphthylamine (B1663977) precursor and a three-carbon synthon, typically an α,β-unsaturated aldehyde or ketone. For the target molecule, this would specifically be a 1-amino-3,6-dichloronaphthalene and an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634), which would provide the 2-methyl group.

Pathway B: Disconnection based on modern coupling and cyclization strategies. This pathway involves disconnecting one of the C-C or C-N bonds formed in a transition-metal-catalyzed reaction. For instance, a disconnection at the C4a-C5 bond could lead to a precursor suitable for an intramolecular Heck reaction or a C-H activation/annulation cascade. This approach offers modularity, allowing for the synthesis of various analogues by changing the coupling partners.

Established Strategies for Benzo[H]quinoline (B1196314) Core Construction

The synthesis of the benzo[h]quinoline core can be accomplished through various methods, ranging from classical acid-catalyzed cyclizations to modern metal-catalyzed and photochemical reactions.

Classical methods for quinoline synthesis can be adapted to construct the benzo[h]quinoline skeleton by substituting aniline (B41778) with 1-naphthylamine.

Skraup Synthesis: This reaction involves heating 1-naphthylamine with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the parent benzo[h]quinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the amine, cyclization, and oxidation. While effective for the parent system, the harsh, strongly acidic, and high-temperature conditions can be problematic for substituted or sensitive substrates, often leading to low yields. An improved Skraup synthesis of benzo[h]quinolines uses a mixture of fuming sulfuric acid, nitrobenzene, iron(II) sulfate, and boric acid.

Doebner-von Miller Reaction: This is a more versatile variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used instead of glycerol. To synthesize the 2-methylbenzo[h]quinoline (B1618303) core, 1-naphthylamine would be reacted with crotonaldehyde in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. This method is generally higher yielding and more controllable than the Skraup synthesis for producing substituted quinolines.

ReactionKey ReactantsConditionsProduct
Skraup Synthesis 1-Naphthylamine, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene), HeatBenzo[h]quinoline
Doebner-Miller 1-Naphthylamine, α,β-Unsaturated CarbonylAcid Catalyst (Brønsted or Lewis), HeatSubstituted Benzo[h]quinoline

Modern synthetic chemistry offers powerful tools for the construction of heterocyclic systems under milder conditions with greater functional group tolerance. Transition-metal catalysis, particularly with palladium, copper, rhodium, and iron, has become instrumental in synthesizing complex quinoline and benzoquinoline derivatives.

These strategies often involve a two-stage process: a cross-coupling reaction to assemble a key intermediate, followed by a cyclization step. For example, a Suzuki or Sonogashira coupling could be used to attach a suitable side chain to a naphthalene derivative, which then undergoes an intramolecular cyclization (e.g., aza-annulation) to form the final pyridine ring. Copper-catalyzed intermolecular cyclization reactions have also been developed for quinoline synthesis from anilines and terminal acetylene (B1199291) esters.

Photochemical reactions provide a unique, metal-free pathway to benzo[h]quinolines. A notable method involves the photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines, which proceeds through a 6π-electrocyclization mechanism upon irradiation with UV light. This approach is considered environmentally friendly as it avoids the use of transition metal catalysts and harsh oxidants. Adaptation of this method to a naphthalene-based precursor, such as a styrylnaphthalene derivative, could theoretically yield the benzo[h]quinoline core.

Approaches to Regioselective Halogenation at the 7 and 10 Positions of Benzo[H]quinoline

Once the 2-methylbenzo[h]quinoline core is synthesized, the final step is the regioselective introduction of chlorine atoms at the 7 and 10 positions. This requires an understanding of the electronic properties of the polycyclic system. The naphthalene-derived part of the molecule is more electron-rich than the pyridine ring and is thus more susceptible to electrophilic aromatic substitution.

Direct chlorination involves treating the benzo[h]quinoline scaffold with an electrophilic chlorine source. The regioselectivity of this reaction is governed by the inherent electronic activation of the different positions on the aromatic rings. The positions on the benzo ring (positions 7, 8, 9, and 10) are generally more reactive towards electrophiles than the pyridine ring.

Common chlorinating agents for this type of reaction include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂) with a Lewis acid catalyst. The choice of reagent and reaction conditions (solvent, temperature) is crucial for controlling the degree and position of halogenation. For instance, direct halogenation of benzo[h]quinoline with N-chlorosuccinimide has been reported. Achieving dichlorination specifically at the 7 and 10 positions would likely require careful optimization of conditions to exploit the subtle differences in reactivity between the various positions on the benzo ring. In some cases, metal-free protocols using recyclable trihaloisocyanuric acids have been developed for the regioselective halogenation of quinoline derivatives, offering an operationally simple and atom-economical route.

Synthesis Utilizing Halogenated Precursors

The synthesis of halogenated benzo[h]quinolines, such as the target compound this compound, often relies on the incorporation of halogenated building blocks from the outset. One effective strategy involves the reaction of halogenated anilines or naphthalenamines with appropriate cyclizing agents. For instance, the Skraup synthesis and its variations can be adapted by using chlorinated anilines to introduce the chloro-substituents onto the quinoline core.

A notable approach involves the use of highly reactive poly-halogenated precursors. For example, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene yields precursors for 2,3,4-trisubstituted benzo[h]quinolines. nih.gov These intermediates can then be reacted with naphthalen-1-amine in a one-step reaction to form the benzo[h]quinoline ring system. nih.gov This method highlights how a heavily chlorinated starting material can be used to construct complex, substituted heterocyclic systems.

Another relevant example is the regioselective synthesis of 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones. This is achieved through the reaction of 4-hydroxy-2(1H)-quinolinones with 3,4,5,6-tetrachloro-1,2-benzoquinone. researchgate.net Although this yields a different, more complex heterocyclic system, it demonstrates a clear pathway where chloro-substituents are introduced into the final product via a chlorinated precursor. Similarly, functionalized 7-chloroquinolines can be prepared and subsequently modified through the generation of mixed lithium-magnesium intermediates, which are then reacted with various electrophiles. durham.ac.uk

Precursor(s)Reagents/ConditionsProduct TypeRef.
Mercaptoacetic acid esters, Pentachloro-2-nitro-1,3-butadiene, Naphthalen-1-amineTwo-step process with triethylamine (B128534)2,3,4-Trisubstituted benzo[h]quinolines nih.gov
4-hydroxy-2(1H)-quinolinones, 3,4,5,6-tetrachloro-1,2-benzoquinoneTetrahydrofuran (solvent)7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones researchgate.net
7-chloroquinolinesMixed lithium-magnesium reagents, ElectrophilesFunctionalized 7-chloroquinolines durham.ac.uk

Introduction of the Methyl Group at the 2-Position: Synthetic Considerations

The introduction of a methyl group at the 2-position of the benzo[h]quinoline scaffold is commonly achieved through condensation reactions such as the Friedländer annulation. This method involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (a -CH2- group adjacent to a carbonyl). To synthesize a 2-methyl substituted quinoline, a compound like 1-amino-2-naphthalenecarbaldehyde could be condensed with acetone (B3395972). nih.govacs.org The acetone provides the carbon atoms at the 2- and 3-positions, with its methyl group becoming the substituent at C-2.

Alternative strategies focus on the C(sp3)–H functionalization of pre-existing methyl-substituted azaarenes. researchgate.netnih.gov For instance, 2-methylquinolines can react with 2-styrylanilines in the presence of an iodine catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) to yield more complex functionalized quinolines. nih.gov While this example illustrates the modification of a 2-methylquinoline (B7769805) rather than its initial synthesis, the reactivity of the 2-methyl group is a key synthetic consideration for creating diverse analogues.

The Combes quinoline synthesis is another classical method where anilines are reacted with β-diketones under acidic conditions. To obtain a 2-methyl derivative, an appropriately substituted aniline would be reacted with acetylacetone, where one of the methyl groups of the diketone ultimately forms the 2-methyl group of the quinoline ring.

Reaction TypePrecursorsKey FeatureRef.
Friedländer Condensation1-Amino-2-naphthalenecarbaldehyde, AcetoneCondensation forms the pyridine ring with the methyl group at C-2. nih.govacs.org
C(sp3)–H Functionalization2-Methylquinoline, 2-StyrylanilineTandem cyclization to form new C-C and C-N bonds. nih.gov

Modern and Sustainable Synthetic Methodologies for Benzo[H]quinoline Derivatives

Recent advancements in synthetic organic chemistry have emphasized the development of sustainable and efficient methods for constructing complex molecules like benzo[h]quinoline derivatives. These modern approaches prioritize atom economy, reduced waste, and milder reaction conditions.

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. rsc.org This approach offers significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org

For the synthesis of benzo[h]quinoline derivatives, a one-pot, three-component reaction of an aldehyde, (E)-3-aminobut-2-enenitrile, and 2-hydroxynaphthalene-1,4-dione in an ionic liquid can produce polysubstituted benzo[h]quinolines in high yields under mild conditions. researchgate.net Another example is the sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate, which yields methoxybenzo[h]quinoline-3-carbonitrile derivatives. mdpi.com These MCRs demonstrate a convergent approach to building the complex benzo[h]quinoline framework efficiently. rsc.org

ReactantsCatalyst/SolventProduct TypeRef.
Aromatic aldehydes, Malononitrile, 1-Tetralone, Ammonium acetateAcetic acid (catalyst), TolueneMethoxybenzo[h]quinoline-3-carbonitrile derivatives mdpi.com
Aldehyde, (E)-3-aminobut-2-enenitrile, 2-hydroxynaphthalene-1,4-dioneIonic liquidPolysubstituted benzo[h]quinoline derivatives researchgate.net
6-Amino-1,3-dimethyluracil, Aldehydes, Dimedonep-Toluene sulfonic acid, WaterPyrimido[4,5-b]quinolones tandfonline.com

Solvent-Free and Microwave-Assisted Synthetic Routes

The use of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netbenthamdirect.com Many microwave-assisted syntheses can also be performed under solvent-free conditions, further enhancing their green credentials by eliminating the use of volatile and often toxic organic solvents. researchgate.net

A protocol for the microwave-assisted Friedländer synthesis of quinoline derivatives under solvent-free conditions has been developed, involving the condensation of a 2-aminoaryl ketone with a compound containing a methylene (B1212753) ketone group. rawdatalibrary.net Similarly, a convenient and efficient synthesis of quinolines and dihydroquinolines has been achieved through a one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride, under solvent-free microwave irradiation. researchgate.net These methods are characterized by their simple methodology, short reaction times, and easy work-up procedures. researchgate.net In some cases, omitting an oxidant and heating anilines with glycerol in concentrated sulfuric acid under microwave irradiation provides a variety of quinoline analogues. mdpi.com

Reaction TypeConditionsAdvantagesRef.
Friedländer SynthesisMicrowave irradiation, Solvent-freeRapid, clean reaction rawdatalibrary.net
Reaction of anilines with alkyl vinyl ketonesMicrowave irradiation, Solvent-free, Indium(III) chloride on silica gelGood yields, simple methodology, short reaction times researchgate.net
Modified Skraup ReactionMicrowave irradiation, Sulfuric acid catalystImproved extraction, fair to good yields mdpi.com

Implementation of Green Chemistry Principles in Benzo[H]quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netzenodo.org In the context of benzo[h]quinoline synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. tandfonline.com

The use of water as a reaction medium is a cornerstone of green chemistry. One-pot, three-component reactions for synthesizing pyrazolo[3,4-b]quinoline derivatives have been successfully carried out in water using polyethylene (B3416737) glycol (PEG)-400 as a recyclable catalyst. tandfonline.com Ionic liquids, which are non-volatile and can often be recycled, have also been employed as green media for the synthesis of quinoline derivatives. researchgate.net For instance, a SO(3)H-functionalized ionic liquid has been used as a water-tolerant acidic catalyst for the one-pot synthesis of various quinolines in an aqueous medium, with products easily separated by filtration. researchgate.net The development of these innovative techniques is crucial for making the synthesis of complex heterocyclic compounds like benzo[h]quinolines more sustainable and environmentally responsible. researchgate.net

Mechanistic and Structure Activity Relationship Sar Studies of 7,10 Dichloro 2 Methylbenzo H Quinoline Analogues

Elucidation of Reaction Mechanisms in Benzo[H]quinoline (B1196314) Formation and Derivatization

The synthesis of the benzo[h]quinoline core can be achieved through various methods, including adaptations of classic quinoline (B57606) syntheses like the Skraup and Doebner-von Miller reactions. A common modern approach involves the Vilsmeier reaction, which utilizes an N-arylacetamide and N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl3) to yield chloro-substituted benzo[h]quinoline carbaldehydes. For instance, the acetylation of α-naphthylamine provides a nucleophilic species that can react with DMF under Vilsmeier conditions to produce 2-chlorobenzo[h]quinoline-3-carbaldehyde, a versatile precursor for further derivatization.

Another synthetic strategy involves a cascade reaction mechanism for the formation of 2,3,4-trisubstituted benzo[h]quinolines. nih.gov This process can begin with the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to form precursors that undergo a single-step reaction with naphthalen-1-amine. nih.gov The proposed mechanism involves the formation of an (E,E)-imine intermediate, which then undergoes intramolecular electrocyclization. nih.govmdpi.com Subsequent elimination of HCl leads to the aromatization of the dihydropyridine (B1217469) intermediate to yield the final benzo[h]quinoline product. nih.govmdpi.com The reaction conditions, such as the choice of base and solvent, can significantly influence the yield of the final product. nih.govmdpi.com For example, using triethylamine (B128534) or N,N-dimethylaniline as a base can produce moderate yields, while the absence of a base allows for the isolation of an intermediate product in high yields, which can then be cyclized in a subsequent step with higher efficiency. nih.govmdpi.com

Further derivatization of the benzo[h]quinoline scaffold is crucial for exploring its chemical and biological potential. The presence of reactive groups, such as a dichloromethyl group, allows for selective transformations into other functional groups. mdpi.com For example, oxidation of a sulfide (B99878) substituent can yield a sulfoxide, which is a good leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of various S- and N-substituents. mdpi.com

Quantitative and Qualitative Structure-Activity Relationship (SAR) Analysis of Benzo[H]quinoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of benzo[h]quinoline derivatives influences their biological and chemical properties. These studies often involve systematic modifications of the core structure and evaluation of the resulting changes in activity.

The position and nature of substituents on the benzo[h]quinoline ring system have a profound impact on their biological activity. Halogenation, in particular, can significantly alter the physicochemical properties of the molecule, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets. acs.org For example, in a series of arylated benzo[h]quinolines, the presence of a 4-chlorophenyl group resulted in significant cytotoxicity against various cancer cell lines. nih.gov The substitution pattern of halogens also influences reactivity, with downfield shifts observed in NMR spectra upon changing from chloro to bromo and iodo substituents, indicating an alteration of the electronic environment. acs.org

Alkyl substitutions also play a critical role in modulating the activity of benzo[h]quinoline derivatives. The introduction of a methyl group, as in 7,10-dichloro-2-methylbenzo[h]quinoline, can enhance biological activity. SAR studies on quinoline derivatives targeting ATP synthase have shown that a methyl sulfide at the C1 position and a bulky, hydrophobic group at the C2 position can lead to greater inhibitory effects. nih.gov

The following table summarizes the impact of different substituents on the anticancer activity of some benzo[h]quinoline derivatives against various cancer cell lines. nih.gov

CompoundSubstituent R1Substituent R2IC50 (µM) - H460 (Lung)IC50 (µM) - MCF7 (Breast)IC50 (µM) - HCT116 (Colon)
3bPhenylPiperidin-1-yl---
3e4-ChlorophenylPiperidin-1-yl5.87.24.5
3fFuran-2-ylPiperidin-1-yl6.25.87.1
3hPhenylMorpholin-4-yl7.56.98.2
3i4-BromophenylMorpholin-4-yl--6.9
3j4-Methoxyphenyl (B3050149)Morpholin-4-yl4.85.26.8

The three-dimensional shape and conformational flexibility of benzo[h]quinoline derivatives are critical determinants of their biological activity. The planar nature of the tetracyclic ring system is often a key feature for activities such as DNA intercalation. However, the substituents on the ring can introduce varying degrees of conformational freedom, which can influence how the molecule fits into the binding site of a biological target. For instance, the introduction of flexible side chains, such as a (dimethylamino)ethylcarboxamide group, has been explored in the design of DNA-intercalating antitumor agents. nih.gov Studies have shown that in some cases, saturated tetrahydrobenzo[h]quinolines exhibit more cytotoxicity compared to their unsaturated benzo[h]quinoline counterparts, suggesting that increased conformational flexibility can be beneficial for certain biological activities. nih.gov

Molecular Interaction Studies with Biological Macromolecules

The therapeutic potential of this compound and its analogues often stems from their ability to interact with and inhibit the function of essential biological macromolecules.

Benzo[h]quinoline derivatives have been investigated as inhibitors of a wide range of enzymes. Their planar aromatic structure makes them suitable candidates for interacting with the active sites of various enzymes.

Topoisomerases: Many benzo[h]quinolines are known to be topoisomerase inhibitors. They are structurally related to other known topoisomerase inhibitors like the benzo[c]phenanthridines. Some prepared benzo[h]quinolines have been shown to bind to DNA with high affinity and inhibit topoisomerase I but not topoisomerase II.

Kinases: The quinoline scaffold is a common feature in many protein kinase inhibitors. researchgate.net Benzo[h]quinoline derivatives have been shown to exhibit inhibitory activity against various kinases, including cyclin-dependent kinase-2 (CDK2) and epidermal growth factor receptor (EGFR). nih.govresearchgate.net Molecular docking studies have suggested that these compounds can fit into the hydrophobic pocket of the target receptor proteins. nih.gov

DNA Gyrase and Topoisomerase IV: Novel quinoline derivatives have been developed as dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV, demonstrating potent antibacterial activity. nih.gov

ATP Synthase: Certain benzo[f]quinoline (B1222042) derivatives have been identified as potential inhibitors of ATP synthase. nih.govmdpi.com Computational studies have shown that these compounds can fit well into the binding pocket of ATP synthase. nih.gov Similarly, quinoline derivatives have been shown to inhibit Pseudomonas aeruginosa ATP synthase by binding to the c-ring. nih.gov

The following table presents inhibitory concentrations of some benzo[h]quinoline derivatives against Topoisomerase I.

CompoundStructureTopoisomerase I IC50 (µM)
FagaronineBenzo[c]phenanthridine30
NitidineBenzo[c]phenanthridine55
Benzo[h]quinoline Derivative 1-Comparable to Fagaronine/Nitidine
Benzo[h]quinoline Derivative 2-Comparable to Fagaronine/Nitidine

The planar aromatic core of benzo[h]quinoline derivatives makes them prime candidates for interaction with nucleic acids, primarily through intercalation. nih.gov This involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA, interfering with processes like replication and transcription, which is a common mechanism for anticancer agents. nih.gov

Spectroscopic studies, such as UV and fluorescence spectroscopy, have been used to investigate the interaction of benzo[h]quinoline derivatives with calf thymus DNA (CT-DNA). nih.gov These studies have shown that benzo[h]quinolines can bind to DNA, with some compounds exhibiting significant DNA intercalating effects. nih.gov In general, the unsaturated benzo[h]quinoline ring system shows a higher interacting effect with DNA compared to their saturated tetrahydrobenzo[h]quinoline counterparts. nih.gov Molecular docking studies have further supported the ability of these compounds to act as DNA-intercalating agents. nih.gov Additionally, some benzo[h]quinoline derivatives have been shown to bind to G-quadruplex DNA structures with good affinity and selectivity over duplex DNA. nih.gov

Receptor-Ligand Interactions and Binding Site Analysis

Molecular docking studies have been instrumental in elucidating the potential molecular targets of benzo[h]quinoline derivatives. These computational analyses predict the binding affinity and orientation of a ligand within the active site of a receptor, offering a rationale for its biological activity.

Investigating Intracellular Pathways and Cellular Responses (In Vitro Models)

The in vitro evaluation of this compound analogues has been conducted across a variety of human cancer cell lines to determine their effects on fundamental cellular processes. These studies are crucial for understanding the mechanisms that underpin their observed cytotoxic effects.

Several studies have demonstrated that benzo[h]quinoline derivatives possess potent anti-proliferative and pro-apoptotic properties. The anti-cancer activity of a series of benzo[h]quinoline derivatives has been evaluated against human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines. nih.gov The inhibitory effect on cell growth is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Certain arylated benzo[h]quinolines have shown significant cytotoxicity against these cancer cell lines, with IC50 values ranging from 4.7 to 7.6 μM. nih.gov For instance, the presence of a 4-methoxyphenyl group on the benzo[h]quinoline scaffold resulted in IC50 values of 4.8, 5.2, and 6.8 μM against H460, MCF7, and HCT116 cell lines, respectively. nih.gov In contrast, a 4-bromophenyl substituted analogue showed an IC50 value of 6.9 μM against the HCT116 cancer cell line. nih.gov These findings highlight how substitutions on the core structure influence cytotoxic potency. The mechanism of cell death is often attributed to the induction of apoptosis, a form of programmed cell death that is crucial for tissue homeostasis and the elimination of damaged cells.

Table 1: Cytotoxicity of Benzo[h]quinoline Analogues in Human Cancer Cell Lines

Compound Analogue G361 (IC50 in μM) H460 (IC50 in μM) MCF7 (IC50 in μM) HCT116 (IC50 in μM)
Analogue with 4-methoxyphenyl group - 4.8 5.2 6.8

| Analogue with 4-bromophenyl group | - | - | - | 6.9 |

Data is illustrative of the activity of benzo[h]quinoline analogues as reported in scientific literature. nih.gov

A key mechanism through which benzo[h]quinoline analogues exert their cytotoxic effects is the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. An excess of ROS can lead to damage of cellular components, including lipids, proteins, and DNA.

Studies have shown that treatment with active arylated benzo[h]quinolines leads to an increase in intracellular ROS levels. This surge in ROS can, in turn, trigger oxidative damage to DNA. A common marker for oxidative DNA damage is the formation of 8-oxoguanine, which can be measured by the increased levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). Exposure of cancer cells to these active compounds has been shown to cause a substantial increase in the amount of 8-OHdG, indicating that these compounds can activate oxidative stress signaling pathways that lead to DNA oxidation. nih.gov This oxidative DNA damage is a potent trigger for apoptosis, thus linking the induction of oxidative stress directly to the anti-proliferative effects observed. nih.gov These findings suggest that benzo[h]quinolines act as anti-cancer agents, at least in part, by inducing oxidative stress-mediated DNA damage. nih.gov

Computational and Theoretical Chemistry Applications to 7,10 Dichloro 2 Methylbenzo H Quinoline

Quantum Chemical Calculations (DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the fundamental properties of molecules at the electronic level. These methods provide insights into molecular structure, reactivity, and spectroscopic properties.

Electronic Structure and Molecular Geometry Optimization

The geometry of the benzo[H]quinoline (B1196314) core is expected to be largely planar, a characteristic feature of fused aromatic ring systems. The introduction of the methyl group at the 2-position and the chlorine atoms at the 7- and 10-positions will induce minor distortions in the planarity of the ring system. DFT calculations would precisely predict the bond lengths and angles, reflecting the electronic effects of the substituents. For instance, the C-Cl bonds will have characteristic lengths, and the presence of the electron-donating methyl group and the electron-withdrawing chlorine atoms will influence the electron density distribution across the aromatic system.

Table 1: Predicted Geometrical Parameters for a Dichloro-Methyl-Substituted Quinoline (B57606) Core (Analog) (Note: Data is illustrative and based on typical values for similar structures calculated with DFT)

interactive_table

Parameter Predicted Value
C-C (aromatic) 1.39 - 1.42 Å
C-N (aromatic) 1.33 - 1.38 Å
C-Cl ~1.74 Å
C-C (methyl) ~1.51 Å
C-H (aromatic) ~1.08 Å
C-H (methyl) ~1.09 Å

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy gap between them (HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 7,10-Dichloro-2-methylbenzo[H]quinoline, the HOMO is expected to be localized primarily on the electron-rich benzo[H]quinoline ring system, while the LUMO would also be distributed across the aromatic core. The presence of the chlorine atoms, being electronegative, would likely lower the energy of both the HOMO and LUMO, while the methyl group would have the opposite effect. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. In a study of the analogous 5,7-dichloro-8-hydroxy-2-methyl quinoline, the HOMO and LUMO were found to be distributed across the quinoline rings, with the energy gap indicating significant reactivity. arabjchem.orguantwerpen.be

Table 2: Predicted Frontier Molecular Orbital Energies for a Dichloro-Methyl-Substituted Quinoline (Analog) (Note: Data is illustrative and based on typical values for similar structures calculated with DFT)

interactive_table

Orbital Energy (eV)
HOMO -6.5 eV
LUMO -2.0 eV

Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the quinoline ring, due to the presence of its lone pair of electrons, making it a likely site for electrophilic attack. The regions around the hydrogen atoms and the electron-withdrawing chlorine atoms would exhibit a more positive potential (blue), indicating susceptibility to nucleophilic attack. A computational study on 5,7-dichloro-8-hydroxy-2-methyl quinoline revealed negative regions over the oxygen atom and parts of the quinoline ring, while positive regions were associated with the hydrogen atoms. arabjchem.orguantwerpen.be

Spectroscopic Property Predictions (e.g., NMR) for Structural Confirmation

Computational methods, particularly DFT, can be used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org These predictions are instrumental in the structural elucidation of newly synthesized compounds by comparing the calculated spectra with experimental data.

For this compound, the 1H NMR spectrum would show characteristic signals for the aromatic protons on the benzo[H]quinoline core, typically in the range of 7.0-9.0 ppm. nih.gov The methyl group protons would appear as a singlet further upfield. The 13C NMR spectrum would display signals for all the carbon atoms in the molecule, with the chemical shifts being influenced by their local electronic environment. DFT calculations can provide theoretical chemical shifts for each proton and carbon atom, aiding in the assignment of the experimental spectrum. For example, in a series of quinoline derivatives, the signal for the methyl group at the 2-position of the quinoline ring was observed as a singlet in the range of δ 2.55–2.59 ppm. nih.gov

Molecular Simulation Techniques

Molecular simulation techniques, such as molecular docking, are employed to study the interactions of small molecules with biological macromolecules, providing insights into their potential therapeutic applications.

Molecular Docking for Target Binding Prediction and Mode of Action Hypothesis Generation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, it is used to predict the binding affinity and interaction mode of a small molecule (ligand) with the binding site of a target protein. Quinoline derivatives have been extensively studied as potential anticancer agents, and molecular docking has been used to identify their potential biological targets. nih.govscielo.br

Given the structural features of this compound, it could be hypothesized to interact with various cancer-related protein targets, such as kinases or DNA topoisomerases. A molecular docking study would involve placing the 3D structure of the compound into the binding pocket of a chosen protein target. The docking algorithm would then calculate the binding energy, with more negative values indicating a stronger interaction. semanticscholar.org For instance, various quinoline derivatives have been docked into the active site of c-Abl kinase, a target in cancer therapy, showing significant binding affinities. pensoft.net Such studies can generate hypotheses about the mechanism of action of this compound and guide further experimental investigations.

Table 3: Illustrative Molecular Docking Scores of Quinoline Derivatives with a Kinase Target (Note: Data is hypothetical and for illustrative purposes only)

interactive_table

Compound Target Protein Predicted Binding Energy (kcal/mol)
Quinoline Derivative A c-Abl Kinase -8.5
Quinoline Derivative B c-Abl Kinase -9.2

Research Applications and Exploratory Potentials of 7,10 Dichloro 2 Methylbenzo H Quinoline

Preclinical Research in Biological Systems (Excluding Clinical Human Trials)

Evaluation as Anti-Infective Agents

No published studies were found that specifically investigate the anti-infective properties of 7,10-Dichloro-2-methylbenzo[H]quinoline. Therefore, there is no data to report on its activity in the following model systems.

There are no available research findings on the evaluation of this compound for antibacterial activity.

There are no available research findings on the evaluation of this compound for antifungal activity.

There are no available research findings on the evaluation of this compound for antiviral activity.

There are no available research findings on the evaluation of this compound for antitubercular activity.

There are no available research findings on the evaluation of this compound for antimalarial activity.

Exploration as Antineoplastic Agents in In Vitro and In Vivo Models

No published studies were found that specifically explore the potential of this compound as an antineoplastic agent in either in vitro or in vivo models. Consequently, no data or research findings can be presented for this section.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound “this compound” corresponding to the requested sections on its research applications and exploratory potentials.

The conducted searches for the antiproliferative, anti-inflammatory, antioxidant, and neurochemical modulation properties of "this compound" did not yield any studies focused on this specific molecule.

While the broader class of quinoline (B57606), chloroquinoline, and benzo[h]quinoline (B1196314) derivatives has been the subject of extensive research for various therapeutic properties, the specific substitution pattern of this compound does not appear in the retrieved scientific literature for the biological activities outlined in the request. Therefore, it is not possible to provide the detailed, data-driven article as per the specified structure and content requirements.

Future Perspectives and Identification of Research Gaps for 7,10 Dichloro 2 Methylbenzo H Quinoline Research

Advanced Mechanistic Characterization at Atomic and Molecular Levels

A fundamental understanding of the reaction mechanisms underpinning the synthesis of 7,10-Dichloro-2-methylbenzo[H]quinoline is essential for optimizing reaction conditions and improving yields. Currently, no mechanistic studies specific to this compound have been reported.

Future work should employ a combination of advanced experimental and computational techniques to elucidate these mechanisms. This could involve:

Computational Modeling: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation energies of transition states, and predict the regiochemical outcomes of various synthetic approaches. rsc.org This can help in understanding the electronic effects of the chloro and methyl substituents during the ring-forming steps.

Spectroscopic Analysis: In-situ monitoring of reactions using techniques like NMR or IR spectroscopy to identify reactive intermediates and byproducts.

Crystallography: X-ray crystallography of the final product and any stable intermediates can provide unambiguous structural confirmation, which is crucial for verifying the substitution pattern. nih.gov

A detailed mechanistic understanding will enable the rational design of more efficient catalysts and reaction conditions, moving beyond empirical screening to a knowledge-driven optimization process.

Elucidation of Comprehensive Structure-Function Relationships

The biological activity and physical properties of quinoline (B57606) derivatives are highly dependent on the nature and position of their substituents. frontiersin.org For this compound, the relationship between its specific substitution pattern and its functional properties is entirely unknown. This represents a major research gap.

A systematic investigation into its Structure-Function Relationships (SFR) is necessary. This would involve synthesizing a library of analogues to probe the individual and synergistic contributions of the substituents.

Table 2: Proposed Analogue Synthesis for SFR Studies

Analogue Structural Modification Rationale
7-Chloro-2-methylbenzo[H]quinoline Removal of C10-Cl Assess the impact of the C10 chlorine on activity and properties.
10-Chloro-2-methylbenzo[H]quinoline Removal of C7-Cl Determine the importance of the C7 chlorine.
7,10-Dibromo-2-methylbenzo[H]quinoline Cl → Br substitution Evaluate the effect of a different halogen (size, electronics).
2-Ethyl-7,10-dichlorobenzo[H]quinoline Methyl → Ethyl substitution Probe steric tolerance at the C2 position.

| 7,10-Dichloro-benzo[H]quinoline | Removal of C2-methyl | Understand the role of the C2 alkyl group. |

By correlating the structural changes in these analogues with their performance in various assays (e.g., cytotoxicity against cancer cell lines, antimicrobial activity, fluorescence spectroscopy), a predictive SFR model can be constructed. nih.gov This model would be invaluable for guiding the design of second-generation compounds with enhanced potency or selectivity.

Exploration of Emerging Applications in Interdisciplinary Fields

The broad utility of the benzoquinoline scaffold suggests that this compound could have significant potential in several fields, yet it has not been screened for any application. Future research should focus on exploring its utility in areas where related aza-polycyclic aromatic hydrocarbons (aza-PAHs) have shown promise. nih.govnih.gov

Potential interdisciplinary applications to be investigated include:

Medicinal Chemistry: Many quinoline derivatives exhibit potent anticancer and antimicrobial properties. mdpi.comresearchgate.net The presence of chlorine atoms can enhance membrane permeability and introduce metabolic blocking points, potentially improving pharmacokinetic properties. The compound should be screened against a panel of cancer cell lines and microbial pathogens. nih.gov

Materials Science: Aza-PAHs are widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. mdpi.commdpi.com The electronic properties of the benzo[h]quinoline (B1196314) core, modulated by the electron-withdrawing chlorine atoms and electron-donating methyl group, could result in unique photophysical behaviors, such as tunable fluorescence or utility as a host material in OLEDs.

Fluorescent Probes: The 10-hydroxybenzo[h]quinoline (B48255) scaffold is known for its use in fluorescent sensors. researchgate.netresearchgate.net While the target compound lacks the hydroxyl group, its rigid, planar structure suggests it may possess intrinsic fluorescence that could be explored for sensing applications.

Integration of Advanced Data Science and Machine Learning for Predictive Modeling

Modern chemical research is increasingly benefiting from the integration of data science and machine learning (ML). fiveable.menih.gov For a novel compound like this compound, these computational tools offer a powerful way to accelerate its development and overcome the lack of existing data.

Future research should leverage ML for several key purposes:

Synthesis Prediction: ML models trained on vast reaction databases can predict the most likely successful reaction conditions or even suggest novel synthetic routes, reducing the amount of empirical laboratory work required. researchgate.net

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using data from known quinoline derivatives. These models could provide initial estimates of the biological activity, toxicity, and physicochemical properties of this compound, helping to prioritize which applications to explore first.

Virtual Screening: If initial studies reveal a promising biological activity, ML models can be used to virtually screen large libraries of related virtual compounds to identify new analogues with potentially superior properties, guiding the next phase of synthesis and testing. mdpi.commdpi.com

By embracing a data-driven research strategy, the investigation of this compound can be conducted more efficiently, maximizing the potential for discovery while minimizing resource expenditure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7,10-Dichloro-2-methylbenzo[H]quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedländer quinoline synthesis using substituted anilines and ketones under acidic conditions. For example, cyclization of 3,4-diamino-1,2-dimethoxybenzene with diethyl 1,3-acetonedicarboxylate has been reported for analogous tricyclic quinoline derivatives . Optimization may involve adjusting catalysts (e.g., magnesium/ammonium chloride systems) or solvents (e.g., acetic acid for regioselective chlorination) . Monitor reaction progress via HPLC or LC-MS to ensure purity (>95%) and characterize products using 1H^1H-NMR and HRMS.

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) for this compound?

  • Methodological Answer : Cross-validate experimental data with computational models. For instance, density-functional thermochemistry (DFT) with gradient corrections for exchange-correlation can predict logP and solubility . Compare results with empirical measurements (e.g., shake-flask method for logP ). If contradictions persist, assess purity via elemental analysis or X-ray crystallography to rule out polymorphic variations .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use fume hoods for synthesis steps, wear nitrile gloves, and employ CO2_2/dry powder extinguishers for fire hazards due to toxic fume risks . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?

  • Methodological Answer : Apply hybrid DFT methods (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) for redox potential estimation . For biological targeting, perform molecular docking using AutoDock Vina with protein structures (e.g., cytochrome P450 enzymes) to simulate metabolite formation . Validate predictions with in vitro assays (e.g., microsomal stability studies) .

Q. What strategies resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Use orthogonal assays to confirm bioactivity. For example, if antimicrobial activity contradicts across studies, test against standardized strains (e.g., Bacillus sp. LH-1 ) under controlled nutrient conditions. Apply multivariate analysis to isolate substituent effects (e.g., chlorine vs. methyl group contributions) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Employ asymmetric catalysis, such as chiral sulfinamidourea/Brønsted acid co-catalysis, as demonstrated in Povarov reactions for tetrahydroisoquinolines . Optimize enantiomeric excess (ee) via chiral HPLC and circular dichroism (CD) spectroscopy. Reference protocols for pyrrolidinone-substituted analogs .

Q. What kinetic models describe the compound’s biodegradation or enzyme inhibition?

  • Methodological Answer : Use Haldane’s model for substrate inhibition kinetics:
    μ=μmaxSKS+S+S2/Ki\mu = \frac{\mu_{\text{max}} S}{K_S + S + S^2/K_i}

where μmax\mu_{\text{max}}, KSK_S, and KiK_i represent maximum specific growth rate, half-saturation constant, and inhibition constant, respectively. Fit experimental data (e.g., microbial degradation rates ) using nonlinear regression (R2^2 > 0.9) .

Data Presentation & Analysis

Q. How should researchers standardize reporting of synthetic yields and spectroscopic data?

  • Methodological Answer : Adopt IUPAC guidelines:

  • Report yields as isolated mass percentages (e.g., "62% yield after recrystallization").
  • For NMR, include solvent, frequency, and coupling constants (e.g., 1H^1H-NMR (CDCl3_3, 400 MHz): δ 8.21 (d, J=8.4J = 8.4 Hz, 1H) ).
  • Use scientific notation for concentrations (e.g., 2.3 × 104^{-4} mM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.